![molecular formula C13H10O3 B15128112 Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- CAS No. 22399-39-9](/img/structure/B15128112.png)
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- is a complex organic compound belonging to the naphthofuran family This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring and a lactone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. This process is often catalyzed by palladium on carbon (Pd/C) under hydrogen-free conditions, making it an environmentally friendly approach . The reaction conditions are mild, and the process does not require oxidants or hydrogen acceptors .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the palladium-catalyzed process makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the lactone group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, alkyl groups, and nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthofurans, quinones, and hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- exerts its effects involves interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound can also undergo redox reactions, affecting cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphtho[2,3-b]furan-4,9-dione
- Naphtho[1,2-b]furan-2,6(3H,4H)-dione
- Naphtho[2,3-b]furan-4,9-dione, 5-hydroxy-2-methyl-
Uniqueness
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
22399-39-9 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-hydroxy-4-methylbenzo[g][1]benzofuran-3-one |
InChI |
InChI=1S/C13H10O3/c1-7-11-10(14)6-16-13(11)9-5-3-2-4-8(9)12(7)15/h2-5,15H,6H2,1H3 |
InChI-Schlüssel |
MOKOHEFTPWMCDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C3=C1C(=O)CO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


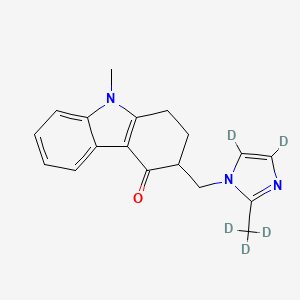
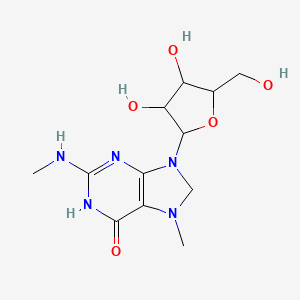
![2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B15128044.png)
![4-Phenyl-2-azaspiro[4.5]decane](/img/structure/B15128049.png)



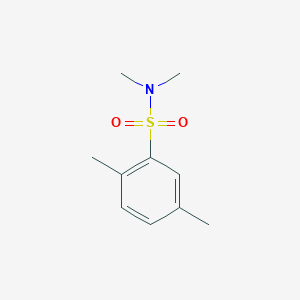
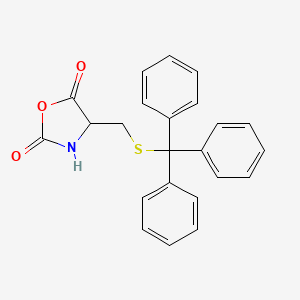
![[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15128077.png)
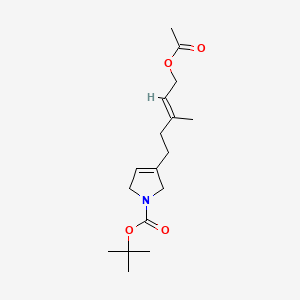

![(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B15128105.png)

